Regioisomeric Structural Differentiation from 3-Propanoic Acid Analogs
The target compound is a 4-propanoic acid-substituted pyrazole, whereas the most pharmacologically characterized close analogs (e.g., compound 2g in [1]) are 3-propanoic acid derivatives. The 3-substituted analog 3-[1-(6-chloropyridazin-3-yl)-5-(4-trifluoromethylphenyl)-1H-pyrazol-3-yl]propanoic acid exhibited IC50 values of 1.5 μM and 1.6 μM against COX-1 and COX-2, respectively [1]. No equivalent COX/LOX inhibition data is publicly available for the 4-substituted target compound, establishing a clear data gap that precludes direct substitution.
| Evidence Dimension | Pyrazole Substitution Position (Propanoic Acid Chain) |
|---|---|
| Target Compound Data | 4-position (quantitative biological IC50 not publicly reported) |
| Comparator Or Baseline | 3-position analog: 3-[1-(6-chloropyridazin-3-yl)-5-(4-trifluoromethylphenyl)-1H-pyrazol-3-yl]propanoic acid (COX-1 IC50 = 1.5 μM; COX-2 IC50 = 1.6 μM) [1] |
| Quantified Difference | Not calculable due to missing target compound data; key differentiation is regioisomeric identity. |
| Conditions | In vitro COX-1/COX-2 enzyme inhibition assay [1] |
Why This Matters
This differentiation is critical for researchers requiring a 4-substituted pyrazole scaffold for SAR studies or as a synthetic intermediate, where 3-substituted analogs would lead to different chemical and biological outcomes.
- [1] Ergün, B. Ç. (n.d.). Synthesis and in vitro inhibitory activities of dual COX/5-LOX inhibitor 1,5-diarylpyrazole-3-propanoic acid derivatives. CORE. Retrieved from https://core.ac.uk/works/107443156/ View Source
